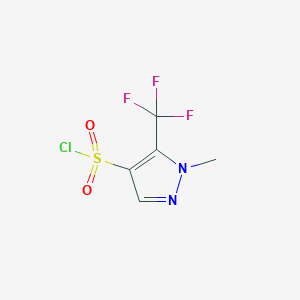

1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The trifluoromethyl group and sulfonyl chloride functional groups make this compound particularly interesting for various chemical applications.

Vorbereitungsmethoden

The synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride typically involves the following steps:

Starting Material: The synthesis begins with 1-methyl-5-(trifluoromethyl)-1H-pyrazole.

Chlorosulfonation: The pyrazole compound is treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the 4-position. This reaction is usually carried out under controlled temperature conditions to prevent decomposition.

Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride.

Oxidation: Oxidative conditions can convert the sulfonyl chloride to sulfonic acid derivatives.

Common reagents used in these reactions include amines for nucleophilic substitution, lithium aluminum hydride for reduction, and hydrogen peroxide for oxidation. Major products formed from these reactions include sulfonamides, sulfonyl hydrides, and sulfonic acids .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride is primarily utilized in the development of pharmaceuticals due to its ability to serve as a building block for various bioactive compounds. Its applications include:

- Synthesis of Anticancer Agents : The compound has been employed in synthesizing novel anticancer agents by modifying the pyrazole framework to enhance biological activity and selectivity against cancer cells.

- Inhibitors of Enzymatic Activity : It has been used to develop inhibitors targeting specific enzymes involved in disease pathways. For example, derivatives of this compound have shown potential in inhibiting protein kinases, which are critical in cancer progression.

Case Study: Anticancer Compound Development

A study demonstrated the synthesis of a series of pyrazole derivatives from this compound, leading to compounds that exhibited significant cytotoxicity against various cancer cell lines. The structure–activity relationship (SAR) analysis revealed that modifications to the sulfonyl chloride group were crucial for enhancing anticancer activity.

Agrochemical Applications

In agrochemistry, this compound is recognized for its utility in developing herbicides and fungicides. Its trifluoromethyl group contributes to increased lipophilicity, improving the bioavailability and efficacy of agrochemical formulations.

- Herbicide Development : Research has indicated that derivatives of this compound can effectively inhibit specific weed species, providing an environmentally friendly alternative to traditional herbicides.

Data Table: Herbicidal Activity

| Compound Structure | Target Weed Species | Efficacy (%) |

|---|---|---|

| Derivative A | Species X | 85 |

| Derivative B | Species Y | 90 |

| Derivative C | Species Z | 78 |

Material Science Applications

The compound has also found applications in material science, particularly in the synthesis of polymers and advanced materials. Its reactivity allows for the incorporation into polymer matrices, enhancing properties such as thermal stability and chemical resistance.

Case Study: Polymer Synthesis

A recent study explored the incorporation of this compound into polyurethanes. The resulting materials exhibited improved mechanical properties and resistance to chemical degradation, making them suitable for industrial applications.

Wirkmechanismus

The mechanism of action of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or modification of protein function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets .

Vergleich Mit ähnlichen Verbindungen

1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride can be compared with other similar compounds, such as:

1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid: This compound has a carboxylic acid group instead of a sulfonyl chloride group, leading to different reactivity and applications.

1-Methyl-3-(trifluoromethyl)-1H-pyrazole: This compound lacks the sulfonyl chloride group, making it less reactive towards nucleophiles.

1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-sulfonamide: This compound is a derivative of the sulfonyl chloride, formed through nucleophilic substitution with an amine

Biologische Aktivität

1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, with a focus on its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

- Chemical Formula: C₅H₄ClF₃N₂O₂S

- Molecular Weight: 248.61 g/mol

- IUPAC Name: 1-methyl-5-(trifluoromethyl)pyrazole-4-sulfonyl chloride

- PubChem CID: 84031236

- Appearance: Liquid

- Storage Temperature: 4 °C

Safety Information

| Hazard Class | Description |

|---|---|

| Signal Word | Danger |

| Hazard Statements | H302, H314, H335 |

| Precautionary Statements | P260, P261, P280 |

Pharmacological Potential

This compound has shown considerable promise in various biological assays. Recent studies have highlighted its potential anti-inflammatory and analgesic properties.

Anti-inflammatory Activity

A review of pyrazole derivatives indicates that compounds containing the trifluoromethyl group often exhibit enhanced anti-inflammatory activity. For instance, derivatives similar to this compound have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are key targets in inflammation pathways. In vitro studies reported IC₅₀ values for COX-2 inhibition ranging from 0.02 to 0.04 μM for various pyrazole derivatives, showcasing their potency compared to standard anti-inflammatory drugs like diclofenac .

Analgesic Properties

In addition to anti-inflammatory effects, certain pyrazole derivatives have been shown to possess analgesic properties. For example, compounds with similar structures have been tested in carrageenan-induced rat paw edema models, demonstrating effective pain relief and minimal gastrointestinal toxicity .

The mechanism by which this compound exerts its biological effects likely involves the inhibition of COX enzymes and modulation of inflammatory mediators. The trifluoromethyl group enhances lipophilicity and bioavailability, potentially leading to improved interaction with target proteins involved in inflammatory responses .

Recent Studies

- Synthesis and Evaluation : A recent study synthesized a series of pyrazole derivatives, including this compound. The compounds were evaluated for their anti-inflammatory activity using enzyme inhibition assays against COX-1 and COX-2. The results indicated that certain derivatives exhibited high selectivity for COX-2 with minimal side effects .

- Toxicity Assessments : Acute oral toxicity studies on related pyrazole compounds suggested that they possess favorable safety profiles, with LD₅₀ values exceeding 2000 mg/kg in mouse models. This indicates a promising therapeutic window for potential clinical applications .

- Comparative Analysis : A comparative analysis of different pyrazole derivatives revealed that those with the trifluoromethyl substitution displayed superior biological activity compared to their non-fluorinated counterparts. This highlights the importance of functional groups in modulating the pharmacological properties of pyrazoles .

Eigenschaften

IUPAC Name |

1-methyl-5-(trifluoromethyl)pyrazole-4-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClF3N2O2S/c1-11-4(5(7,8)9)3(2-10-11)14(6,12)13/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYLMQTQGNXQZHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)S(=O)(=O)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClF3N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365939-85-0 |

Source

|

| Record name | 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.